1-(3-Bromothiophen-2-YL)dodecan-1-one
Description
Contextual Significance of Brominated Thiophenes as Synthetic Intermediates
Brominated thiophenes are highly valuable intermediates in organic synthesis. The presence of a bromine atom on the thiophene (B33073) ring introduces a reactive site that can participate in a wide array of coupling reactions. 3-Bromothiophene (B43185), the core heterocyclic component of the title compound, is a key precursor for many 3-substituted thiophenes. orgsyn.org Unlike its 2-bromo isomer, 3-bromothiophene is typically synthesized indirectly, for instance, by the debromination of 2,3,5-tribromothiophene. orgsyn.orgwikipedia.org
The carbon-bromine bond in compounds like 3-bromothiophene allows for the formation of new carbon-carbon bonds, which is a fundamental process in constructing more complex molecules. nih.gov For example, it can be used to prepare 3-alkylthiophenes through nickel-catalyzed cross-coupling reactions with Grignard reagents. sigmaaldrich.com Furthermore, it is a common reactant for palladium-catalyzed Suzuki cross-coupling reactions, a versatile method for creating biaryl derivatives. nih.govsigmaaldrich.com The ability to form 3-lithiothiophene by treatment with organolithium reagents like n-butyllithium further expands its synthetic utility, opening pathways to a variety of derivatives. sigmaaldrich.com This reactivity makes brominated thiophenes essential building blocks in the synthesis of pharmaceuticals, such as the antibiotic Timentin, and in materials science for creating conjugated polymers and oligothiophenes. wikipedia.orgnih.gov
Relevance of Aryl Ketones in Organic Synthesis and Materials Science
Aryl ketones, which include heteroaryl ketones like 1-(3-bromothiophen-2-yl)dodecan-1-one, are a fundamentally important class of compounds. fiveable.me They contain a carbonyl group bonded to an aromatic ring, a structural motif present in numerous pharmaceuticals and bioactive natural products. nih.gov These compounds are not just synthetic targets but also versatile intermediates for further chemical modifications. fiveable.menih.gov
The carbonyl group in aryl ketones can undergo a variety of transformations, including reduction to secondary alcohols or complete reduction to alkanes. fiveable.me These reactions are crucial for building complex molecular scaffolds. nih.gov The synthesis of aryl ketones is a well-established area of organic chemistry, with classic methods like the Friedel-Crafts acylation being widely employed. wikipedia.orgorganic-chemistry.org Modern synthetic protocols have expanded to include various transition metal-catalyzed reactions. For instance, palladium-catalyzed coupling of aryl boronic acids with acyl chlorides or anhydrides provides a high-yield route to ketones. organic-chemistry.org Nickel-catalyzed additions of arylboronic acids to nitriles and reductive couplings of alkyl halides with aryl acids are other advanced methods for constructing alkyl-aryl ketones. organic-chemistry.orgrsc.org The presence of both the aromatic ring and the ketone functionality allows for a wide range of subsequent reactions, making them key intermediates in the production of fine chemicals and functional materials. fiveable.me
Current Research Landscape of Heteroaryl Ketone Architectures
The synthesis and modification of heteroaryl ketones remain an active area of contemporary chemical research, driven by the need for efficient and selective methods to create structurally diverse molecules. Recent advancements often focus on transition metal catalysis to construct the ketone framework. Palladium, nickel, and rhodium complexes are frequently used to catalyze cross-coupling reactions that form the crucial aryl-carbonyl bond. nih.govnih.gov
Tandem reactions, where multiple bond-forming events occur in a single pot, have emerged as a powerful strategy. For example, a tandem process involving the platinum-catalyzed addition of an arylboronic acid to an aldehyde, followed by in-situ oxidation, can yield aryl ketones efficiently. nih.govacs.org This approach has been successfully applied to the synthesis of alkyl aryl ketones from alkyl aldehydes. nih.gov Photocatalysis is another burgeoning area, enabling direct C-H functionalization of aldehydes to produce ketones under mild conditions. organic-chemistry.org The molecular editing of existing ketone structures through dual N-heterocyclic carbene (NHC) and photoredox catalysis represents a cutting-edge strategy for late-stage functionalization, allowing for the modification of complex, bioactive ketones. acs.org This ongoing innovation provides chemists with powerful tools to access novel heteroaryl ketone architectures for various scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromothiophen-2-yl)dodecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrOS/c1-2-3-4-5-6-7-8-9-10-11-15(18)16-14(17)12-13-19-16/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJWVKWSBCKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromothiophen 2 Yl Dodecan 1 One
The synthesis of 1-(3-Bromothiophen-2-YL)dodecan-1-one can be primarily achieved through two distinct routes: the direct acylation of a pre-brominated thiophene (B33073) ring or the strategic bromination of a pre-formed thienyl ketone.
Direct Carbonylative Approaches
Direct carbonylative methods involve the introduction of the dodecanoyl group onto the 3-bromothiophene (B43185) scaffold. The Friedel-Crafts acylation is the cornerstone of this approach, offering a straightforward route to the target molecule.
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, the reaction involves treating 3-bromothiophene with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.comlookchem.com The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The acylation occurs preferentially at the C2 position, which is the most activated site on the 3-bromothiophene ring, due to the directing effect of the sulfur atom.
The general mechanism begins with the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of a resonance-stabilized intermediate known as a sigma complex. youtube.com Finally, deprotonation of this intermediate restores the aromaticity of the thiophene ring and yields the final ketone product. youtube.com
The specific reagent used for introducing the 12-carbon chain is dodecanoyl chloride. lookchem.com This acyl chloride is reacted with 3-bromothiophene, typically using a strong Lewis acid like aluminum chloride (AlCl₃) as the catalyst. masterorganicchemistry.comasianpubs.org The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), to ensure proper mixing and temperature control. asianpubs.org While AlCl₃ is common, other Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been used for acylating thiophene, offering potentially non-acidic reaction media. asianpubs.org Metal triflates have also been explored as catalysts in deep eutectic solvents for Friedel-Crafts acylations, presenting a greener alternative. acs.org
| Thiophene Derivative | Acylating Agent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Thiophene | Succinyl Chloride | EtAlCl₂ | CH₂Cl₂ | 99% | asianpubs.org |
| Anisole (for comparison) | Benzoyl Chloride | Pr(OTf)₃ | Deep Eutectic Solvent | High | acs.org |
| 3-Bromothiophene | Dodecanoyl Chloride | AlCl₃ (inferred) | Not specified | Not specified | lookchem.com |
Strategic Bromination of Thienyl Ketones
An alternative synthetic strategy involves the initial synthesis of a non-brominated thienyl ketone, followed by the introduction of the bromine atom onto the thiophene ring. This route requires careful control of regioselectivity to ensure the bromine is introduced at the desired C3 position. The logical precursor for this route would be 1-(thiophen-2-yl)dodecan-1-one.
Electrophilic bromination of 2-acylthiophenes typically occurs at the C5 position. The acyl group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the inherent reactivity of the thiophene ring, particularly at the α-positions (C2 and C5), means that substitution still occurs. With the C2 position occupied, the incoming electrophile is directed to the other α-position, C5. cas.cz Therefore, direct electrophilic bromination of 1-(thiophen-2-yl)dodecan-1-one using molecular bromine (Br₂) would predominantly yield 1-(5-bromothiophen-2-yl)dodecan-1-one, not the target 3-bromo isomer. Achieving the 3-bromo substitution via this method is challenging and not a direct pathway.
Recent studies have explored activating molecular bromine with hypervalent iodine(III) compounds to brominate even deactivated aryl substrates, which could offer alternative pathways, though regioselectivity on a substituted thiophene would need to be specifically determined. chemrxiv.orglatrobe.edu.au
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heteroaromatic compounds, often under milder conditions than molecular bromine. organic-chemistry.org In the case of substituted thiophenes, NBS is known to be highly regioselective, preferentially brominating the available α-position (C2 or C5) of the thiophene ring. tandfonline.comtandfonline.com Studies using NBS in glacial acetic acid have demonstrated rapid and highly selective bromination at the 2-position of 3-alkylthiophenes, with yields ranging from 85-98%. tandfonline.com
When applied to a precursor like 1-(thiophen-2-yl)dodecan-1-one, NBS would again be expected to brominate the C5 position with high selectivity. cas.cz Therefore, while NBS is an efficient and selective brominating agent for thiophenes, its use in this context would not directly lead to this compound from a 2-acylthiophene precursor. The method is more suited for producing 5-bromo isomers.
| Substrate | Brominating Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-n-Butylthiophene | NBS | Glacial Acetic Acid, Room Temp. | >99% selectivity for 2-bromo product | tandfonline.com |
| Aralkyl Ketones (with activating groups) | NBS / Neutral Al₂O₃ | Acetonitrile, Reflux | Predominant nuclear bromination | nih.gov |
| Cyclic Ketones | NBS / NH₄OAc | Et₂O, 25°C | α-brominated ketones in good yields | rsc.org |
Electrochemical synthesis provides an alternative, often environmentally friendly, method for halogenation. researchgate.net Electrochemical bromination typically involves the anodic oxidation of bromide ions from a salt like ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr) to generate electrophilic bromine in situ. cas.cznih.gov
Research on the electrochemical bromination of thiophene derivatives has shown that this method also exhibits high regioselectivity. cas.czresearchgate.net The electrochemical oxidation of 2-acetylthiophene (B1664040) in a methanolic ammonium bromide solution resulted in the formation of 5-bromo-2-acetylthiophene. cas.cz This outcome aligns with the principles of electrophilic substitution on the thiophene ring, where the vacant α-position is the most reactive site. Consequently, like other electrophilic bromination methods, the electrochemical approach applied to 1-(thiophen-2-yl)dodecan-1-one would not be a viable strategy for obtaining the 3-bromo isomer directly.
Cross-Coupling Strategies for Thiophene-Ketone Formation
Cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a transition metal catalyst. For the synthesis of thiophene ketones, this strategy allows for the precise connection of a thiophene core with an acyl group or its synthetic equivalent. The C-Br bond on the thiophene ring in the target molecule, this compound, can be preserved during these reactions due to the high chemoselectivity of certain catalytic systems. wikipedia.org
Palladium catalysis is the most established and widely used platform for cross-coupling reactions. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. openochem.org Several named reactions under the umbrella of palladium-catalyzed cross-coupling are particularly suitable for the synthesis of aryl ketones, including those with a thiophene core.
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide. libretexts.orgwikipedia.org To form a ketone, a carbonylative Stille coupling can be employed, where carbon monoxide is inserted into the Pd-C bond during the catalytic cycle. wikipedia.org Alternatively, an acyl chloride can be coupled with an organostannane. The reaction tolerates a wide array of functional groups, and organostannanes are stable to air and moisture, though their toxicity is a notable drawback. organic-chemistry.orgyoutube.com
Fukuyama Coupling: The Fukuyama coupling is a highly chemoselective reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.org Its mild reaction conditions and remarkable tolerance for sensitive functional groups, including halides like the bromine atom in 3-bromothiophene, make it an exceptionally valuable method. wikipedia.orgorganic-chemistry.org The reaction proceeds efficiently without affecting other potentially reactive sites such as ketones or aryl bromides. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.org For ketone synthesis, an acylative version is used, typically coupling an organozinc reagent with an acyl chloride. mdpi.com Organozinc reagents are more reactive than their tin or boron counterparts, which can be advantageous, but they are also more sensitive to air and moisture. The protocol has been successfully applied to synthesize complex molecules, including those with heteroaryl components. mdpi.com
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Typical Catalyst/Reagents | General Reaction Scheme |
|---|---|---|---|---|
| Stille Coupling (Acylative) | 2-Tributylstannyl-3-bromothiophene | Dodecanoyl chloride | Pd(PPh₃)₄, LiCl | 3-Bromo-2-(tributylstannyl)thiophene + Dodecanoyl chloride → this compound |
| Fukuyama Coupling | 3-Bromothiophene-2-zinc halide | S-ethyl dodecanethioate | Pd(dba)₂, PPh₃ | 3-Bromothiophen-2-ylzinc halide + Dodecanethioate → this compound |
| Negishi Coupling (Acylative) | 3-Bromothiophene-2-zinc chloride | Dodecanoyl chloride | Pd(OAc)₂, SPhos/XPhos | 3-Bromothiophen-2-ylzinc chloride + Dodecanoyl chloride → this compound |
While palladium has dominated the field, the development of coupling reactions mediated by other, more earth-abundant and cost-effective metals like nickel and copper is a major focus of modern organic synthesis. These alternatives can offer different reactivity, selectivity, and substrate scope.
Nickel-Catalyzed Couplings: Nickel catalysts have emerged as powerful tools for forming C-C bonds, often enabling transformations that are challenging for palladium. rsc.org Nickel-catalyzed reductive couplings can directly pair alkyl halides with derivatives of carboxylic acids, such as acid anhydrides, to form ketones. rsc.org This approach could potentially synthesize the target compound by coupling a dodecyl halide with an activated form of 3-bromothiophene-2-carboxylic acid. Furthermore, novel methods like deaminative ketone synthesis, which couple alkylpyridinium salts with thioesters, demonstrate the expanding utility of nickel catalysis. nih.gov
Copper-Mediated Couplings: Copper catalysis is well-known for C-N and C-O bond formation (e.g., Ullmann condensation) but is also used for C-C and C-S bond formation. openochem.orgrsc.org In the context of ketone synthesis, copper is most frequently used as a co-catalyst or mediator in palladium-catalyzed reactions, such as the Stille coupling, where copper salts can accelerate the transmetalation step. organic-chemistry.orgnih.gov While direct copper-catalyzed acylation of aryl halides is less common than palladium- or nickel-based methods, its role in facilitating thiophene synthesis and functionalization remains significant. rsc.orgacs.org
| Metal | Coupling Strategy | Thiophene Substrate | Coupling Partner | Typical Catalyst/Reagents | General Reaction Scheme |
|---|---|---|---|---|---|
| Nickel | Reductive Acyl-Alkyl Coupling | 3-Bromothiophene-2-carboxylic anhydride (B1165640) | Dodecyl bromide | NiCl₂·glyme, dtbbpy, Mn | 3-Bromothiophene-2-carboxylic anhydride + Dodecyl bromide → this compound |
| Copper | Co-catalyst in Stille Coupling | 2-Tributylstannyl-3-bromothiophene | Dodecanoyl chloride | Pd(PPh₃)₄, CuI | 3-Bromo-2-(tributylstannyl)thiophene + Dodecanoyl chloride → this compound |
Advanced Chemical Reactivity and Transformation Pathways of 1 3 Bromothiophen 2 Yl Dodecan 1 One
Transformations at the Thiophene (B33073) Ring System
The thiophene ring in 1-(3-Bromothiophen-2-yl)dodecan-1-one possesses a unique reactivity profile, influenced by the electron-donating sulfur atom and the electron-withdrawing dodecanoyl group.
Functionalization at the Unsubstituted Thiophene Positions
The thiophene ring is generally more susceptible to electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com In substituted thiophenes, the sulfur atom preferentially directs incoming electrophiles to the alpha-positions (C2 and C5). chemicalbook.com In the case of this compound, the C2 position is occupied by the dodecanoyl group. Therefore, electrophilic aromatic substitution is highly favored to occur at the C5 position. The dodecanoyl group at C2, being an electron-withdrawing group, deactivates the ring somewhat but its directing influence is overridden by the powerful activating and directing effect of the heterocyclic sulfur atom.
Common electrophilic substitution reactions applicable to the C5 position include:
Halogenation: Introduction of another halogen atom (Cl, Br, or I) at the C5 position.
Nitration: Introduction of a nitro group (NO₂) using nitrating agents. numberanalytics.com
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. numberanalytics.comchemicalbook.com
Table 1: Potential Electrophilic Substitution Reactions at the C5 Position
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Bromination | Br₂, Acetic Acid | 1-(3,5-Dibromothiophen-2-yl)dodecan-1-one |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromo-5-nitrothiophen-2-yl)dodecan-1-one |
| Acylation | Acetyl Chloride, AlCl₃ | 1-(5-Acetyl-3-bromothiophen-2-yl)dodecan-1-one |
Reactions Involving the Heterocyclic Sulfur Atom
The sulfur atom of the thiophene ring can undergo direct chemical transformations, most notably oxidation.
Oxidation: The thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (thiophene-1-oxide) or sulfone (thiophene-1,1-dioxide) using appropriate oxidizing agents. These reactions alter the aromaticity and electronic properties of the ring, transforming it into a reactive diene system suitable for cycloaddition reactions.
Desulfurization: The sulfur atom can be removed from the thiophene ring through reductive desulfurization. A classic method involves using Raney nickel, which leads to the formation of the corresponding saturated linear alkane. chemicalbook.com In this case, the reaction would yield a derivative of hexadecanoic acid or a related alkane, depending on the reaction conditions and subsequent workup.
Reactions of the Bromine Substituent
The bromine atom at the C3 position is a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-Br bond in 3-bromothiophenes is an excellent substrate for these transformations. rsc.orgjcu.edu.au
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromothiophene with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based byproducts. nih.govnih.gov A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are effective, often in the presence of a base like potassium carbonate or potassium phosphate. nih.govnih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst / Base | Product |
|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(3-Phenylthiophen-2-yl)dodecan-1-one |
| (4-Methoxyphenyl)boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 1-(3-(4-Methoxyphenyl)thiophen-2-yl)dodecan-1-one nih.gov |
| (2-Fluorophenyl)boronic Acid | Pd(OAc)₂ / tBu-JohnPhos / KF | 1-(3-(2-Fluorophenyl)thiophen-2-yl)dodecan-1-one guidechem.com |
Stille Coupling: The Stille reaction couples the bromothiophene with an organostannane reagent (R-Sn(Alkyl)₃) using a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is highly versatile, allowing for the coupling of aryl, vinyl, and allyl groups. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
Table 3: Representative Stille Coupling Reactions
| Organostannane Reagent | Catalyst / Ligand | Product |
|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 1-(3-Phenylthiophen-2-yl)dodecan-1-one |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 1-(3-Vinylthiophen-2-yl)dodecan-1-one |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ / LiCl | 1-(3,2'-Bithiophen-2-yl)dodecan-1-one researchgate.net |
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are coupled with the bromothiophene in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Table 4: Representative Negishi Coupling Reactions
| Organozinc Reagent | Catalyst | Product |
|---|---|---|
| Phenylzinc Chloride | Pd(PPh₃)₄ | 1-(3-Phenylthiophen-2-yl)dodecan-1-one |
| Ethylzinc Bromide | NiCl₂(dppe) | 1-(3-Ethylthiophen-2-yl)dodecan-1-one google.com |
| Alkynylzinc Chloride | PdCl₂(PPh₃)₂ | 1-(3-(Alkynyl)thiophen-2-yl)dodecan-1-one |
Magnesium-Halogen Exchange and Organometallic Reagent Formation
The bromine atom can be exchanged with a metal, such as magnesium or lithium, to form a potent organometallic nucleophile.
Grignard Reagent Formation: The direct formation of a Grignard reagent by reacting this compound with magnesium metal can be challenging. Unlike 2-bromothiophenes, 3-haloaromatic heterocycles are often less cooperative in Grignard formation. researchgate.net However, the reaction can be facilitated by using highly reactive Rieke magnesium or by adding lithium chloride (LiCl) to the reaction mixture, which helps to break up passivating layers and solubilize the Grignard species. researchgate.netadichemistry.comwikipedia.org
Lithium-Halogen Exchange: A more reliable method for generating a nucleophilic species at the C3 position is through lithium-halogen exchange. This is typically achieved by treating the bromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.net This reaction is very fast and efficient, yielding the corresponding 3-thienyllithium derivative. This intermediate can then be reacted with a wide variety of electrophiles.
Table 5: Formation and Reaction of Organometallic Intermediates
| Method | Reagents | Intermediate | Subsequent Electrophile | Final Product |
|---|---|---|---|---|
| Grignard Formation | Mg, LiCl, THF | 2-Dodecanoylthiophen-3-ylmagnesium bromide | CO₂ then H₃O⁺ | 2-Dodecanoylthiophene-3-carboxylic acid |
| Halogen-Lithium Exchange | n-BuLi, THF, -78 °C | 3-Lithio-2-dodecanoylthiophene | DMF | 2-Dodecanoylthiophene-3-carbaldehyde |
Nucleophilic Displacement Reactions
Direct displacement of the bromine atom by a nucleophile (Nucleophilic Aromatic Substitution, SₙAr) is generally difficult on aromatic rings. wikipedia.org However, the reaction is facilitated if the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the dodecanoyl group at the C2 position is an electron-withdrawing group ortho to the bromine atom. This activation makes the C3 carbon more electrophilic and helps to stabilize the negative charge in the intermediate Meisenheimer complex, making SₙAr reactions with strong nucleophiles feasible. libretexts.org
Table 6: Potential Nucleophilic Aromatic Substitution (SₙAr) Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Sodium Methoxide (NaOMe) | Heat, DMSO | 1-(3-Methoxythiophen-2-yl)dodecan-1-one |
| Ammonia (NH₃) | High Pressure, Heat | 1-(3-Aminothiophen-2-yl)dodecan-1-one |
| Sodium Thiophenolate (NaSPh) | Heat, DMF | 1-(3-(Phenylthio)thiophen-2-yl)dodecan-1-one |
Reactions of the Ketone Moiety
The carbonyl group in this compound is a primary center for nucleophilic attack and reduction reactions. Its reactivity is modulated by the electronic effects of the adjacent 3-bromothiophen-2-yl group and the steric hindrance imparted by the long dodecyl chain.
The ketone functionality can be readily reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.
Reduction to Secondary Alcohols:
The reduction of the carbonyl group to a secondary alcohol, 1-(3-bromothiophen-2-yl)dodecan-1-ol, is a common transformation. This is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, often used in alcoholic solvents like ethanol (B145695) or methanol. libretexts.orglibretexts.org For less reactive or sterically hindered ketones, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukyoutube.com
Table 1: Reagents for the Reduction of Ketone to Secondary Alcohol
| Reagent | Solvent | Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 1-(3-bromothiophen-2-yl)dodecan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether (Et₂O) or THF, followed by aqueous/acid work-up | Room Temperature | 1-(3-bromothiophen-2-yl)dodecan-1-ol |
Reduction to Alkanes:
Complete reduction of the carbonyl group to a methylene (CH₂) group to yield 2-dodecyl-3-bromothiophene can be accomplished through several classical methods, most notably the Wolff-Kishner and Clemmensen reductions. The choice between these methods is primarily dictated by the stability of the substrate to acidic or basic conditions. organic-chemistry.org
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid. alfa-chemistry.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by decomposition in the presence of a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. wikipedia.orglscollege.ac.in A common modification, the Huang-Minlon modification, uses a high-boiling solvent like diethylene glycol and involves distilling water and excess hydrazine after the hydrazone formation, which can lead to improved yields and shorter reaction times. lscollege.ac.inmasterorganicchemistry.com Given the stability of the thiophene ring under basic conditions, this method is a viable option for the deoxygenation of this compound.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is particularly effective for aryl-alkyl ketones. wikipedia.orglibretexts.orgbyjus.com The reaction is carried out under strongly acidic conditions, to which the thiophene ring is generally tolerant. wikipedia.org However, the harsh acidic environment can sometimes lead to side reactions. The mechanism is not fully understood but is thought to involve electron transfer from the surface of the zinc. libretexts.orgbyjus.com
Table 2: Comparison of Alkane Reduction Methods
| Reaction | Reagents | Conditions | Key Feature |
| Wolff-Kishner Reduction | N₂H₄, KOH | High temperature (e.g., in diethylene glycol) | Strongly basic; suitable for acid-sensitive substrates. alfa-chemistry.com |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Strongly acidic; effective for aryl-alkyl ketones. wikipedia.org |
The ketone moiety of this compound can participate in condensation reactions to form new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or ammonium (B1175870) acetate. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition to the carbonyl group followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For 2-acylthiophenes, research has shown that as the alkyl chain on the ketone increases in size, the Knoevenagel reaction can become more difficult, potentially requiring longer reaction times or specialized catalysts. mdpi.comsciforum.net This suggests that the long dodecyl chain in the target molecule could present a steric challenge for this transformation.
While Aldol-type condensations involving the enolizable α-protons on the dodecyl chain are theoretically possible, the Knoevenagel condensation is a more characteristic reaction of the ketone's carbonyl group with external active methylene compounds.
The electrophilic carbonyl carbon is susceptible to attack by potent carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions are fundamental for the construction of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk
The reaction of this compound with a Grignard or organolithium reagent, followed by an acidic workup, results in the formation of a tertiary alcohol where the new alkyl or aryl group from the organometallic reagent is attached to the former carbonyl carbon. masterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents. saskoer.ca
Table 3: Addition of Organometallic Reagents
| Reagent Type | General Formula | Reaction Steps | Product Type |
| Grignard Reagent | R-MgX | 1. Addition of RMgX in ether/THF2. Acidic work-up (e.g., aq. NH₄Cl) | Tertiary Alcohol |
| Organolithium Reagent | R-Li | 1. Addition of RLi in ether/hexane2. Acidic work-up (e.g., aq. NH₄Cl) | Tertiary Alcohol |
For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-(3-bromothiophen-2-yl)tridecan-2-ol.
The Reformatsky reaction provides a pathway to synthesize β-hydroxy esters from aldehydes or ketones. byjus.comwikipedia.org In this reaction, an α-halo ester (e.g., ethyl bromoacetate) is treated with zinc dust to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org This enolate then adds to the carbonyl group of the ketone. Subsequent hydrolysis of the intermediate zinc alkoxide yields the β-hydroxy ester. byjus.com
The key advantage of the Reformatsky reagent is its lower reactivity compared to Grignard or organolithium reagents, which prevents it from reacting with the ester functionality. wikipedia.org The reaction of this compound with ethyl bromoacetate (B1195939) and zinc would be expected to produce ethyl 3-(3-bromothiophen-2-yl)-3-hydroxytetradecanoate. Various other metals and conditions, such as using samarium(II) iodide, can also promote this type of transformation. beilstein-journals.orgnih.gov
Influence of Molecular Architecture on Reaction Selectivity
The specific molecular structure of this compound plays a significant role in directing the outcome and rate of the reactions at its ketone center.
Electronic Effects: The 3-bromothiophen-2-yl group is electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack compared to a simple dialkyl ketone. This activating effect is beneficial for reactions like Grignard addition, organolithium addition, and the Reformatsky reaction.
Steric Effects: The long, flexible dodecyl chain, while not directly adjacent to the reaction center in the same way as the thiophene ring, can still exert steric influence. It can potentially hinder the approach of bulky nucleophiles to the carbonyl carbon. This steric hindrance is likely a contributing factor to the observed difficulty in carrying out Knoevenagel condensations with long-chain 2-acylthiophenes. mdpi.com In reactions like Grignard addition, the use of a very bulky Grignard reagent could lead to competing reduction of the ketone to the secondary alcohol rather than addition. organic-chemistry.org
Chemoselectivity: The molecule possesses two key reactive sites: the ketone and the C-Br bond. While this article focuses on the ketone, the choice of reagents is crucial to ensure chemoselectivity. For instance, strongly nucleophilic and basic reagents like organolithiums could potentially engage in lithium-halogen exchange at the C-Br bond, especially at non-cryogenic temperatures. Therefore, reactions involving such reagents require careful temperature control to favor nucleophilic addition at the carbonyl over competing pathways. The conditions for reactions like the Wolff-Kishner reduction (strong base, high heat) and Clemmensen reduction (strong acid) are generally compatible with the bromothiophene moiety, although extreme conditions could potentially affect the aromatic ring.
Structural Diversification and Derivative Synthesis from 1 3 Bromothiophen 2 Yl Dodecan 1 One
Modifications of the Thiophene (B33073) Core
The thiophene ring in 1-(3-bromothiophen-2-yl)dodecan-1-one is the primary site for electronic modulation and the construction of larger conjugated systems. The bromine atom at the 3-position is a key functional handle for cross-coupling reactions, while the vacant positions on the ring are susceptible to electrophilic substitution.
While direct studies on the further halogenation of this compound are not extensively documented, the reactivity of similar thiophene derivatives suggests that the introduction of additional halogens is feasible. The bulky dodecanoyl group at the 2-position would sterically hinder direct substitution at the adjacent positions, but electrophilic substitution at the 5-position is a likely outcome. For instance, bromination using N-bromosuccinimide (NBS) could potentially yield 1-(3,5-dibromothiophen-2-yl)dodecan-1-one. The introduction of a second bromine atom would provide an additional site for subsequent cross-coupling reactions, enabling the synthesis of more complex, multi-substituted thiophene derivatives.
Beyond halogenation, other electrophilic substitution reactions such as nitration or sulfonation could introduce nitro or sulfonic acid groups at the 5-position, further diversifying the electronic properties of the thiophene core. The electron-withdrawing nature of the dodecanoyl group would deactivate the ring towards electrophilic attack, but the activating effect of the sulfur atom still allows for substitution at the 5-position.
The synthesis of oligothiophenes and polythiophenes from this compound is a significant area of interest, driven by the potential applications of these materials in organic electronics. The bromine atom at the 3-position allows for various palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds and extend the conjugated system.
Stille Coupling: The Stille reaction, which involves the coupling of an organotin compound with an organic halide, is a powerful tool for the synthesis of polythiophenes. libretexts.orgwikipedia.org In a potential synthetic route, this compound could be coupled with a stannylated thiophene monomer to initiate polymer chain growth. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄. harvard.edu
Suzuki Coupling: The Suzuki coupling reaction, which couples a boronic acid or ester with an organic halide, is another widely used method for the synthesis of biaryls and conjugated polymers. researchgate.net The reaction of this compound with a thiophene-boronic acid derivative in the presence of a palladium catalyst and a base would lead to the formation of a bithiophene derivative. Repetitive coupling reactions can lead to the formation of well-defined oligothiophenes and polythiophenes.
Kumada Cross-Coupling: The Kumada coupling, which utilizes a Grignard reagent and an organic halide, is also a viable method for the polymerization of thiophene derivatives. pkusz.edu.cn This method has been successfully used to synthesize regioregular poly(3-alkylthiophenes) with high molecular weights. pkusz.edu.cn
The properties of the resulting polythiophenes, such as their solubility, processability, and electronic characteristics, are heavily influenced by the nature of the substituent at the 3-position. The long dodecyl chain in this compound would enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films for electronic devices.
| Coupling Reaction | Reactants | Catalyst | Potential Product |
| Stille Coupling | This compound, Organotin-thiophene | Pd(PPh₃)₄ | Poly(3-dodecanoylthiophen-2-yl) |
| Suzuki Coupling | This compound, Thiophene-boronic acid | Pd(PPh₃)₄, Base | Oligo/Poly(3-dodecanoylthiophen-2-yl) |
| Kumada Coupling | Grignard of this compound, Ni(dppp)Cl₂ | Ni(dppp)Cl₂ | Poly(3-dodecanoylthiophen-2-yl) |
Variations of the Alkyl Chain
The dodecanoyl chain in this compound plays a crucial role in determining the molecule's physical properties and can be a target for further functionalization.
The length and branching of the alkyl chain attached to the thiophene ring have a profound impact on the properties of the resulting molecules and polymers. In the context of poly(3-alkylthiophenes), the alkyl side chain influences solubility, melting point, crystallinity, and charge carrier mobility.
Studies on a series of poly(3-alkylthiophenes) with varying side-chain lengths (butyl, hexyl, and octyl) have shown that the crystalline melting temperature decreases with increasing alkyl side-chain length. mdpi.com Conversely, the crystallinity of the polymers tends to increase with the growth of the molecular weight. mdpi.com The length of the alkyl chain also affects the interchain packing and the resulting electronic properties. For instance, longer alkyl chains can lead to a more ordered packing structure in thin films, which can enhance charge carrier mobility. rsc.org However, excessively long chains may also introduce disorder and hinder charge transport. nih.gov
The solubility of poly(3-alkylthiophenes) is also directly related to the side-chain length, with longer chains generally imparting greater solubility in common organic solvents. mdpi.com This is a critical factor for the solution-based processing of these materials into electronic devices.
| Alkyl Chain Length | Effect on Melting Point | Effect on Crystallinity | Effect on Solubility |
| Shorter | Higher | Lower at low MW | Lower |
| Longer | Lower | Higher at high MW | Higher |
The dodecanoyl chain can be chemically modified to introduce new functional groups, which can alter the molecule's properties or provide a handle for further reactions. The carbonyl group of the dodecanoyl chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation would change the electronic nature of the substituent from electron-withdrawing to electron-donating and introduce a site for potential hydrogen bonding.
Furthermore, post-polymerization functionalization techniques can be applied to polythiophenes with reactive side chains. For example, poly(3-bromohexylthiophene) has been successfully functionalized by introducing carboxylic acid and amine groups onto the hexyl side chain. cmu.edu A similar strategy could be envisioned for a polymer derived from this compound, where the dodecanoyl chain could be modified to incorporate various functional groups, thereby tuning the polymer's properties for specific applications such as sensors or biocompatible materials.
Synthesis of Fused-Ring Systems and Complex Heterocycles
The this compound scaffold is an excellent starting material for the synthesis of fused-ring systems and complex heterocycles. These larger, more rigid structures are of great interest in medicinal chemistry and materials science due to their often-enhanced biological activity and unique electronic properties.
A particularly important class of fused heterocycles that can be synthesized from 2-acyl-3-aminothiophene derivatives are thieno[3,2-d]pyrimidines. These compounds have been shown to exhibit a wide range of biological activities, including acting as potent Janus kinase 3 (JAK3) inhibitors for the treatment of idiopathic pulmonary fibrosis. nih.govresearchgate.net A common synthetic route involves the reaction of a 3-aminothiophene precursor with a suitable cyclizing agent to form the pyrimidine (B1678525) ring. While this compound has a bromo-substituent instead of an amino group, this bromine can be converted to an amino group via reactions such as the Buchwald-Hartwig amination. Once the amino functionality is in place, a variety of reagents can be used to construct the fused pyrimidine ring.
For example, reaction with formamide (B127407) can lead to the formation of a 4-hydroxypyrimidine (B43898) ring, while reaction with urea (B33335) can yield a 2,4-dihydroxypyrimidine derivative. The general synthetic accessibility of thienopyrimidines from appropriately substituted thiophenes highlights the potential of this compound as a precursor for these complex heterocyclic systems. scielo.brekb.egresearchgate.net
| Fused Ring System | Key Precursor | Potential Biological Activity |
| Thieno[3,2-d]pyrimidine | 1-(3-Aminothiophen-2-yl)dodecan-1-one | JAK3 inhibition, Antitumor, Antibacterial |
Derivatives with Extended π-Conjugation
The extension of π-conjugated systems is a cornerstone of modern materials science, enabling the development of organic semiconductors, light-emitting diodes, and photovoltaic devices. The 3-bromo-2-acylthiophene moiety within this compound is an ideal starting point for such extensions through various palladium-catalyzed cross-coupling reactions. These reactions leverage the carbon-bromine bond to form new carbon-carbon bonds, effectively lengthening the conjugated system.
Key among these methods are the Suzuki, Stille, and Sonogashira coupling reactions. Each of these reactions offers a distinct set of conditions and tolerances for functional groups, providing chemists with a powerful toolkit for molecular design.
Suzuki Coupling: This reaction involves the coupling of the bromo-thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comchemrxiv.org The versatility and relatively mild conditions of the Suzuki coupling make it a highly attractive method for introducing additional aryl or heteroaryl rings to the thiophene core, thereby extending the π-system. For instance, coupling with phenylboronic acid would yield a phenyl-substituted thiophene derivative.
Stille Coupling: The Stille reaction provides an alternative route, utilizing an organotin reagent as the coupling partner. This method is known for its tolerance to a wide variety of functional groups and is particularly effective for the synthesis of complex molecules. beilstein-journals.org By reacting this compound with an appropriate organostannane, such as a stannylated thiophene or other aromatic system, oligomeric structures with repeating thiophene units (oligothiophenes) can be constructed. beilstein-journals.org These materials are of significant interest for their electronic properties.
Sonogashira Coupling: To introduce acetylenic units into the molecular structure, the Sonogashira coupling is the reaction of choice. It pairs the bromothiophene with a terminal alkyne, again using a palladium catalyst, typically with a copper co-catalyst. This reaction is instrumental in creating linear, rigid π-conjugated systems, which can have unique optical and electronic characteristics.
The table below summarizes the potential cross-coupling reactions for extending the π-conjugation of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Linkage | Potential Product Class |
| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd catalyst + Base | C(sp²) - C(sp²) | Bi- or Poly-aryls |
| Stille | Aryl/Heteroaryl Stannane | Pd catalyst | C(sp²) - C(sp²) | Oligothiophenes, Poly-aryls |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst | C(sp²) - C(sp) | Arylalkynes, Enynes |
Preparation of Heteroaryl-Substituted Ketones
The synthesis of ketones where one of the alpha-carbons is a heteroaryl group is of significant interest in medicinal chemistry and as intermediates in organic synthesis. The core structure of this compound can be strategically modified to generate a variety of heteroaryl-substituted ketones.
While the starting material itself is a heteroaryl ketone, the bromine atom on the thiophene ring allows for the introduction of other heteroaromatic systems. This can be achieved through cross-coupling reactions similar to those described for extending π-conjugation. For example, a Suzuki coupling with a heteroarylboronic acid (e.g., from pyridine, pyrimidine, or indole) would result in a bi-heteroaryl ketone structure.
Furthermore, the thiophene ring itself can be viewed as a substituent on the dodecanone chain. Synthetic strategies can be envisioned where the entire 3-bromothiophen-2-yl group is replaced or modified. However, a more direct application of the starting material's reactivity lies in building upon the existing thiophene ring.
A key strategy for the synthesis of diaryl or heteroaryl-aryl ketones involves the palladium-catalyzed coupling of an aryl halide with an aldehyde, followed by oxidation. While not a direct modification of the bromo-substituent, this highlights the general importance of cross-coupling methods in synthesizing such ketones.
The table below outlines potential synthetic routes to different heteroaryl-substituted ketones starting from or inspired by the reactivity of this compound.
| Synthetic Strategy | Reagents | Key Transformation | Potential Product |
| Suzuki Coupling | Heteroarylboronic Acid, Pd catalyst, Base | C-C bond formation at the bromine position | 1-(3-(Heteroaryl)thiophen-2-yl)dodecan-1-one |
| Stille Coupling | Heteroarylstannane, Pd catalyst | C-C bond formation at the bromine position | 1-(3-(Heteroaryl)thiophen-2-yl)dodecan-1-one |
| Kumada Coupling | Heteroaryl Grignard Reagent, Ni or Pd catalyst | C-C bond formation at the bromine position | 1-(3-(Heteroaryl)thiophen-2-yl)dodecan-1-one |
While specific, documented examples of these diversification reactions starting directly from this compound are not readily found in broad literature searches, the fundamental principles of organic synthesis strongly support the feasibility of these pathways. The reactivity of the 3-bromo-2-acylthiophene moiety is well-established, making this compound a valuable, albeit under-explored, building block for the creation of novel and functional molecules.
Advanced Applications and Research Directions
Role in Organic Electronics and Advanced Materials
The pursuit of novel organic materials with tailored electronic and optical properties is a major focus of modern chemistry. Thiophene-containing molecules are central to this effort, and 1-(3-Bromothiophen-2-yl)dodecan-1-one represents a key building block in this domain.
The compound is a prime candidate for the synthesis of organic semiconductors, particularly conjugated polymers like poly(3-alkylthiophene)s (P3ATs). The 3-bromothiophene (B43185) moiety is essential for polymerization through various cross-coupling methodologies. The bromine atom at the 3-position and the implicit hydrogen at the 5-position allow for regiocontrolled polymerization, leading to regioregular polymers with enhanced electronic properties. cmu.edu
Methods such as Grignard Metathesis (GRIM) polymerization, which involves converting the bromothiophene into a Grignard reagent followed by nickel-catalyzed polymerization, are commonly used to produce highly regioregular, head-to-tail (HT) coupled P3ATs. cmu.edu The presence of the long dodecanoyl chain is critical, as it imparts solubility to the resulting polymer, a crucial factor for solution-based processing and fabrication of electronic devices. mit.edu Polymers with poor solubility are difficult to process into the thin, uniform films required for optimal device performance.
The ketone group adds another dimension, potentially influencing the electronic characteristics of the polymer or offering a site for post-polymerization modification. The resulting polymers are investigated for their charge carrier mobility and conductivity, which are fundamental parameters for semiconductor performance. cmu.edu An increase in the torsion angles between the thiophene (B33073) rings in a polymer chain can lead to a larger bandgap and disrupt conductivity, a problem that regioregular synthesis helps to mitigate. cmu.edu
Table 1: Polymerization Methods for Thiophene-Based Semiconductors
| Polymerization Method | Monomer Type | Catalyst/Reagent | Key Advantage |
|---|---|---|---|
| Grignard Metathesis (GRIM) | 2,5-dihalo-3-alkylthiophene | Alkyl Grignard, Ni(dppp)Cl₂ | High regioregularity, large scale |
| Rieke Zinc Method | 2,5-dihalo-3-alkylthiophene | Rieke Zinc (Zn*), Ni(dppp)Cl₂ | High regioregularity |
| Stille Coupling | 2,5-distannyl-3-alkylthiophene + Dihalo-arene | Pd Catalyst | Versatile for copolymer synthesis |
This table illustrates common methods applicable to monomers like this compound for creating semiconducting polymers.
The properties that make this compound a good precursor for semiconductors also make it an excellent building block for materials used in specific optoelectronic devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). nih.govresearchgate.net
In OFETs, the mobility of charge carriers within the semiconductor layer is a critical performance metric. tcichemicals.com The structure of the organic material dictates how molecules pack in the solid state, which in turn heavily influences carrier mobility. The long alkyl chain of this compound can be used to fine-tune this molecular packing and improve processability. mit.edu
In OPVs, thiophene-based materials are frequently used as the electron-donor component in the bulk heterojunction active layer. Incorporating fused-thiophene units has been shown to red-shift the absorption spectrum, tune frontier molecular orbital energy levels (HOMO/LUMO), and enhance photovoltaic performance and stability. mdpi.com The long alkyl chain can also improve the morphology and stability of the active layer blend. For example, studies on similar dye molecules have shown that longer alkoxy chains can lead to slower charge recombination rates and longer electron lifetimes, ultimately boosting device efficiency. mdpi.com Therefore, derivatives of this compound could be synthesized and incorporated into donor-acceptor dyes or polymers for next-generation solar cells.
Intermediates for the Synthesis of Complex Organic Molecules
Beyond materials science, the compound is a versatile intermediate for constructing complex, high-value molecules, including those with specific stereochemistry and biological activity.
The ketone functional group in this compound is prochiral, making it an ideal substrate for asymmetric reduction. This reaction can convert the achiral ketone into a chiral, non-racemic alcohol. wikipedia.org Such transformations are a cornerstone of modern pharmaceutical synthesis, where a single enantiomer of a drug is often responsible for the desired therapeutic effect. nih.gov
Catalytic asymmetric reduction can be achieved using various methods, including oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) with borane (B79455) or transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands and a hydrogen source. wikipedia.orgnih.gov The choice of catalyst and conditions determines the enantioselectivity of the reduction. While sulfur-containing functional groups can sometimes poison transition metal catalysts, borane-based reductions are often a compatible alternative. youtube.com
The resulting chiral alcohol, (R)- or (S)-1-(3-bromothiophen-2-yl)dodecan-1-ol, can serve as a valuable chiral building block for the synthesis of more complex targets or could potentially be used as a chiral auxiliary itself to control stereochemistry in subsequent reactions.
Table 2: Representative Asymmetric Reduction of Aryl Ketones
| Ketone Substrate | Catalyst System | Reductant | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone (B1666503) | (S)-TolBINAP/PICA–Ru complex | H₂ | >99% ee |
| Pinacolone | (S)-TolBINAP/PICA–Ru complex | H₂ | 98% ee |
| p-Bromoacetophenone | Chiral Titanium Complex | Triethoxysilane | Increased ee vs. Acetophenone |
This table provides examples of catalyst systems and their effectiveness in the asymmetric reduction of ketones analogous to this compound, demonstrating the feasibility of producing a chiral alcohol from this substrate. nih.govyoutube.comdatapdf.com
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.gov Derivatives of thiophene exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net
This compound is an excellent starting point for generating libraries of novel thiophene derivatives for drug discovery. The bromine atom is a versatile handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions. jcu.edu.au
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, linking the thiophene to other aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The long dodecanoyl chain is also significant, as its lipophilicity can enhance the ability of derivative compounds to penetrate cell membranes, potentially improving their bioavailability and biological effects. By systematically modifying the molecule at the bromine position and the ketone, researchers can explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents. nih.gov
Development of Novel Catalytic Systems
While not a catalyst itself, this compound can serve as a precursor for the synthesis of specialized ligands used in homogeneous catalysis. Chiral ligands are essential for enantioselective metal-catalyzed reactions, and many privileged ligand scaffolds are built from functionalized aromatic or heteroaromatic rings. nih.govliv.ac.uk
A plausible synthetic route could involve the transformation of the ketone and bromo functionalities of the starting material into coordinating groups like phosphines, amines, or oxazolines. For example, the ketone could be reduced to an alcohol, which is then converted to a leaving group and substituted with a phosphide (B1233454) anion to create a phosphine (B1218219) ligand. The synthesis of tunable bisphosphine and phosphinooxazoline (PHOX) ligands from various starting materials is a well-established strategy for creating effective catalysts for reactions like asymmetric hydrogenation. nih.govorgsyn.org
The combination of a thiophene ring, a potential coordinating group, and a long alkyl chain could lead to ligands with unique steric and electronic properties, as well as altered solubility profiles, which could be advantageous in specific catalytic systems.
Substrate for Palladium-Catalyzed Methodologies
The 3-bromo-2-acylthiophene core of this compound makes it a prime candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Notably, the reactivity of aryl halides in palladium-catalyzed couplings is well-established, with the general order of reactivity being I > Br > Cl. nih.gov The C-Br bond in this compound is sufficiently reactive for a variety of coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 3-thienyl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would be a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position of the thiophene ring, leading to highly functionalized and complex molecules. The choice of palladium catalyst and ligands, such as bulky trialkylphosphines like P(t-Bu)3, can be crucial for achieving high efficiency, especially with hindered coupling partners. nih.gov
Stille Coupling: In a Stille coupling, an organotin reagent would be used as the coupling partner. This method is known for its tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction would enable the arylation or vinylation of an alkene at the 3-position of the thiophene ring.
Sonogashira Coupling: This reaction would involve the coupling with a terminal alkyne, providing a direct route to 3-alkynylthiophene derivatives.
The table below summarizes potential palladium-catalyzed reactions for this compound based on established methodologies for similar aryl bromides.
| Reaction | Coupling Partner | Potential Product at 3-position | Typical Catalyst System |
| Suzuki-Miyaura | R-B(OH)2 | Aryl, Heteroaryl, Vinyl | Pd(0) catalyst, Ligand (e.g., phosphine), Base |
| Stille | R-Sn(Alkyl)3 | Aryl, Vinyl, Alkyl | Pd(0) catalyst, Ligand |
| Heck | Alkene | Substituted Alkene | Pd(0) catalyst, Base |
| Sonogashira | Terminal Alkyne | Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |
It is important to note that the long dodecanoyl chain in this compound could influence its solubility and reactivity, potentially requiring optimization of reaction conditions.
Exploration in Synergistic and Photoredox Catalysis
The field of synthetic organic chemistry has seen a rapid expansion in the use of synergistic and photoredox catalysis to achieve novel transformations under mild conditions. researchgate.net The 3-bromo-2-acylthiophene scaffold of this compound possesses functionalities that could be exploited in these advanced catalytic systems.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes. beilstein-journals.org The bromine atom on the thiophene ring can be a target for reductive dehalogenation under photoredox conditions. For instance, an excited photocatalyst could reduce the C-Br bond, generating a thienyl radical. This radical could then participate in various bond-forming reactions, such as addition to alkenes or alkynes, or coupling with other radical species. While direct studies on this compound are not available, the reductive dehalogenation of bromoacetophenone to acetophenone using heterogenized iridium complexes as photoredox catalysts has been demonstrated, suggesting the feasibility of such a transformation for the subject compound. chemrxiv.org
Synergistic Catalysis: This approach combines two different catalytic cycles to enable a single, powerful transformation. A potential application for this compound could involve the combination of palladium catalysis with photoredox catalysis. For example, a photoredox cycle could generate a radical species that is then intercepted by a palladium intermediate in a cross-coupling reaction. A study on the decarboxylative aroylation of pyrido[1,2-a]pyrimidin-4-ones has successfully merged palladium catalysis and photoredox catalysis, highlighting the potential for such synergistic approaches in the functionalization of heterocyclic compounds. researchgate.net
The following table outlines hypothetical applications of this compound in these emerging catalytic fields.
| Catalytic Approach | Proposed Transformation | Potential Reagents and Conditions | Expected Product Feature |
| Photoredox Catalysis | Reductive C-H Arylation | Photocatalyst (e.g., Ru or Ir complex), Arene, Visible Light | Aryl group at the 3-position |
| Synergistic Catalysis | Radical Acylation | Palladium catalyst, Photocatalyst, Acyl radical precursor, Visible Light | Acyl group at the 3-position |
Methodological Contributions to Heterocyclic Chemistry
3-Bromothiophene and its derivatives are crucial intermediates for the synthesis of a wide array of 3-substituted thiophenes, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. orgsyn.org The functionalization of this compound through the methodologies described above would contribute to the library of complex thiophene-containing molecules.
Furthermore, the ketone functionality at the 2-position, in conjunction with reactions at the 3-position, can be used to construct fused heterocyclic systems. For example, after a palladium-catalyzed introduction of a suitable functional group at the 3-position, the ketone could undergo a subsequent cyclization reaction. For instance, the introduction of an amino group via a Buchwald-Hartwig amination, followed by an intramolecular condensation, could lead to the formation of thieno[3,2-b]pyridine (B153574) derivatives.
The development of new synthetic routes starting from this compound would represent a methodological contribution to heterocyclic chemistry by providing access to novel and potentially bioactive molecules. The long dodecyl chain could also be of interest for applications in materials science, such as in the synthesis of liquid crystals or organic semiconductors, where long alkyl chains are often used to control self-assembly and solubility.
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Thiophene protons resonate at δ 7.2–7.9 ppm (J = 5.2 Hz for bromothiophene coupling) .
- Ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy :
- C=O stretch at 1638–1641 cm⁻¹ confirms ketone formation .
- Thiophene C-Br vibration at 560–600 cm⁻¹ .
- LCMS : Molecular ion peaks (e.g., m/z = 342 [M+H]⁺) validate molecular weight .
How can structure-activity relationship (SAR) studies evaluate the antimicrobial efficacy of thiophene-anchored ketones like this compound?
Advanced Research Question
SAR Design :
- Substituent variation : Modify hydroxyl, methoxy, or halogen groups on aryl rings to assess antimicrobial potency .
- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth dilution for MIC values .
- Statistical analysis : Use ANOVA to correlate electronic properties (e.g., HOMO-LUMO) with activity trends .
What challenges arise in optimizing reaction conditions for synthesizing this compound to achieve high purity and yield?
Advanced Research Question
- Alkyl chain length : Dodecanoyl’s hydrophobicity complicates solubility; use polar aprotic solvents (e.g., DMF) or surfactants .
- Side reactions : Bromothiophene may undergo debromination under harsh conditions; maintain pH < 10 .
- Purification : Column chromatography (silica gel, hexane/EtOAc) separates unreacted aldehyde or ketone precursors .
What considerations guide recrystallization solvent selection for purifying this compound?
Basic Research Question
- Solubility : Use ethanol for high-temperature dissolution and gradual cooling to precipitate pure crystals .
- Polarity : Cyclohexane minimizes co-precipitation of polar byproducts .
- Safety : Avoid chlorinated solvents (e.g., DCM) due to toxicity; prioritize ethanol or acetone .
How do steric effects from the dodecan-1-one moiety influence regioselectivity in functionalization reactions?
Advanced Research Question
- Electrophilic substitution : The bulky dodecanoyl chain directs electrophiles (e.g., nitration) to the less hindered 5-position of the thiophene ring .
- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to overcome steric hindrance .
- Kinetic monitoring : Use TLC or in-situ IR to track regioselectivity shifts under varying temperatures .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
3-Bromo-2-(tributylstannyl)thiophene + Dodecanoyl chloride → this compound
3-Bromothiophen-2-ylzinc halide + Dodecanethioate → this compound
3-Bromothiophen-2-ylzinc chloride + Dodecanoyl chloride → this compound
3-Bromothiophene-2-carboxylic anhydride + Dodecyl bromide → this compound
3-Bromo-2-(tributylstannyl)thiophene + Dodecanoyl chloride → this compound